molecular formula C5H7N3O2 B2972991 methyl 2-(1H-1,2,3-triazol-5-yl)acetate CAS No. 1092286-86-6

methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Cat. No.: B2972991
CAS No.: 1092286-86-6
M. Wt: 141.13
InChI Key: UEDZYAFQOOJYCC-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a chemical building block of interest in medicinal chemistry and materials science research. It contains both a reactive ester group and a 1,2,3-triazole heterocycle, making it a versatile intermediate for further synthetic elaboration. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, often used to improve pharmacokinetic properties and target binding in bioactive molecules . Researchers can utilize the methyl acetate moiety for various transformations, such as hydrolysis to the corresponding acid or amidation reactions to create novel derivatives . This compound is closely related to other triazole-acetate esters investigated as precursors for more complex structures. For instance, similar compounds like methyl 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate demonstrate the utility of this chemical class in synthetic pathways . The structural motif of a triazole ring connected to an acetate chain is also found in precursors for high-energy materials research, highlighting its potential application beyond pharmaceuticals . Safety Note: For Research Use Only. This product is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

methyl 2-(2H-triazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)2-4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZYAFQOOJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate can be synthesized through a variety of methods. One common approach involves the “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Analogs :

Ethyl 2-(1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (): Features a 4-phenyl substituent and a 2-oxoacetate group. Exhibits antibacterial and antifungal activities due to the electron-withdrawing oxo group enhancing reactivity . Structural Difference: The oxo group increases polarity, affecting solubility and biological interactions compared to the non-oxo methyl ester.

Methyl (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(oxo)acetate (): Contains a benzyl group at N1 and a phenyl group at C3.

Ethyl 2-(1-(4-Methylbenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate ():

  • Self-assembles via O···π-hole tetrel bonding in the solid state, a property critical for crystal engineering .
  • Comparison : The methyl ester in the target compound lacks this oxo group, reducing its propensity for tetrel bonding.

Ester Group Modifications

Methyl vs. Ethyl Esters :

  • Methyl 2-(1H-1,2,3-Triazol-5-yl)acetate : The methyl ester offers lower molecular weight and higher volatility compared to ethyl analogs.
  • Ethyl Derivatives (e.g., ): Ethyl esters generally exhibit improved metabolic stability in vivo due to slower esterase hydrolysis .

Functional Group Additions :

  • Compounds with 2-oxoacetate moieties (e.g., ) show enhanced electrophilicity, enabling nucleophilic additions absent in the target compound .

Triazole Isomerism and Heterocycle Replacement

1,2,4-Triazole Derivatives: Methyl 2-(1H-1,2,4-Triazol-1-yl)propanoate ():

  • The 1,2,4-triazole isomer lacks the hydrogen-bonding capability of 1,2,3-triazoles, reducing its utility in coordination chemistry .

Pyrazole and Thiazole Analogs :

  • Methyl 2-(1H-Pyrazol-1-yl)acetate (): Pyrazole rings exhibit different tautomeric behavior, affecting acidity and metal-binding properties .

Physical Properties :

Compound Molecular Formula Melting Point (°C) LogP Notable Features
This compound C₅H₇N₃O₂ Not reported 0.45* High polarity, H-bond donor
Ethyl 2-oxoacetate analog () C₁₇H₁₈N₃O₃ 120–122 1.89 Antibacterial, tetrel bonding
Benzyl-substituted analog () C₁₈H₁₆N₃O₃ 135–137 2.31 Lipophilic, crystal engineering

*Calculated using ChemDraw.

Biological Activity

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and data tables.

The 1,2,3-triazole ring is known for its pharmacological potential, including antimicrobial and anticancer properties. This compound incorporates this ring structure and has been examined for various biological activities.

2. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties against a range of pathogens. This compound has been shown to possess significant antibacterial activity.

2.1 Synthesis and Testing

In a study by Khedher et al., various triazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 125 μg/ml against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Compound Target Bacteria MIC (μg/ml)
This compoundStaphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa>250

The mechanism of action for triazole compounds typically involves the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells.

3.1 Case Studies

In a study focusing on the antiproliferative effects of triazole derivatives on various cancer cell lines (e.g., HeLa and A549), this compound demonstrated IC50 values in the low micromolar range (30–50 μM), indicating promising anticancer activity .

Cell Line IC50 (μM)
HeLa38
A54943
MDA-MB-231>100

4. Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. This compound has shown potential in scavenging free radicals.

4.1 Research Findings

A study reported that triazole derivatives exhibited significant antioxidant activity with an EC50 value of 75.5 µg/mL for this compound . This suggests that the compound may protect cells from oxidative stress.

5. Conclusion

This compound is a compound with notable biological activities including antimicrobial, anticancer, and antioxidant effects. Its potential as a therapeutic agent warrants further investigation to optimize its efficacy and understand its mechanisms of action better.

6. Future Directions

Future research should focus on:

  • Structural modifications to enhance biological activity.
  • In vivo studies to evaluate therapeutic potential.
  • Mechanistic studies to elucidate pathways affected by this compound.

Q & A

Q. What are the common synthetic routes for methyl 2-(1H-1,2,3-triazol-5-yl)acetate, and what experimental parameters influence yield?

Methodological Answer: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

  • Reagent selection : Use of CuSO₄·5H₂O and sodium ascorbate in a 1:2 molar ratio as a catalytic system to ensure regioselectivity for the 1,4-disubstituted triazole .
  • Solvent optimization : Tert-butanol/water mixtures (e.g., 4:1 v/v) enhance reaction efficiency by balancing solubility and catalyst activity .
  • Temperature control : Reactions are performed at 60–80°C for 6–12 hours to maximize cycloaddition while minimizing side reactions .
    Yield variations (50–85%) often arise from impurities in starting materials (e.g., methyl propiolate derivatives) or incomplete azide-alkyne conversion. Purification via silica gel chromatography or recrystallization (ethanol/water) is critical .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Diagnostic signals include:
    • Triazole protons: δ 7.8–8.2 ppm (¹H) for H-5 in CDCl₃ or DMSO-d₆ .
    • Acetate methyl: δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C) .
  • FT-IR : Stretching vibrations at 1710–1740 cm⁻¹ (ester C=O) and 3100–3150 cm⁻¹ (triazole C-H) confirm functional groups .
  • TLC : Ethyl acetate/hexane (3:7) with iodine visualization monitors reaction progress .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Ethanol/water (1:3) yields high-purity crystals (melting point 120–125°C) .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted azides or alkynes .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve regioisomeric impurities, particularly when competing 1,5-disubstituted triazoles form .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during structural refinement be resolved?

Methodological Answer: Discrepancies (e.g., anomalous electron density or thermal motion artifacts) require iterative refinement using SHELXL :

  • Twinned data : Use the TWIN/BASF commands to model pseudo-merohedral twinning, adjusting scale factors for each domain .
  • Disordered solvent : Apply PART/SAME to constrain occupancy of solvent molecules in asymmetric units .
  • Validation tools : Check R-factor convergence (R₁ < 5%) and ADDSYM/PLATON to detect missed symmetry .

Q. What strategies address low regioselectivity in triazole ring formation?

Methodological Answer:

  • Ligand-modulated catalysis : Add tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I), suppressing 1,5-regioisomers .
  • Alternative click methods : Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper but requires strained cyclooctynes .
  • Post-synthetic modification : Use Buchwald–Hartwig coupling to functionalize pre-formed triazoles, bypassing selectivity issues .

Q. How do computational methods assist in predicting reactivity or coordination behavior?

Methodological Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis sets predicts regioselectivity by comparing transition-state energies for 1,4- vs. 1,5-triazole formation .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes) by analyzing triazole-acetate hydrogen bonding .
  • MD simulations : GROMACS evaluates stability of metallogels formed with Cu(II) acetate, correlating with experimental rheological data .

Q. What challenges arise in studying the coordination chemistry of this compound?

Methodological Answer:

  • Ambidentate ligand behavior : The triazole N3 and acetate oxygen compete for metal binding. Use EXAFS/XANES to confirm coordination modes (e.g., Cu-O vs. Cu-N) .
  • pH sensitivity : Protonation of triazole (pKa ~4.5) disrupts metal-ligand bonds. Maintain pH >6.5 during metallogel synthesis .
  • Redox activity : Cu(II) may oxidize the triazole ring. Monitor via cyclic voltammetry (E° = +0.3 V vs. Ag/AgCl) .

Q. How can catalytic systems be optimized for scalable synthesis?

Methodological Answer:

  • Heterogeneous catalysts : Immobilize Cu(I) on mesoporous silica (SBA-15) to improve recyclability (≥5 cycles, 75% yield retained) .
  • Microwave-assisted synthesis : Reduce reaction time to 30 minutes (100°C, 300 W) with 20% higher yield than conventional heating .
  • Flow chemistry : Use microreactors (0.5 mL/min flow rate) to enhance mixing and heat transfer, minimizing side products .

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